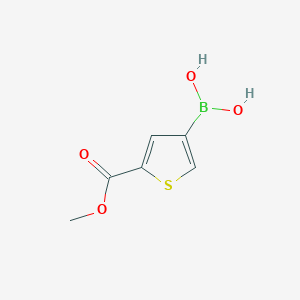

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

描述

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is a heteroaryl boronic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 5-position and a boronic acid group at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl or heteroaryl structures . The methoxycarbonyl group acts as an electron-withdrawing substituent, modulating the electronic properties of the thiophene ring and influencing the reactivity of the boronic acid moiety. Its synthesis typically involves palladium-catalyzed coupling, as seen in analogous furan-based derivatives .

属性

IUPAC Name |

(5-methoxycarbonylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKHNFETCRNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656917 | |

| Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-52-1 | |

| Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)thiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. For example, a solution of this compound can be prepared by reacting 3-bromo-1-methyl-1H-pyrazole with this compound in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4) in dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., dioxane).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of esters or amides.

科学研究应用

Organic Synthesis

Key Reactions:

- Suzuki-Miyaura Coupling: This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds. Its stability allows it to be used under mild conditions, facilitating the formation of complex organic molecules .

- Heterocyclic Compound Formation: The presence of the thiophene ring enhances its utility in synthesizing heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Medicinal Chemistry

Drug Development:

- Antitumor Agents: Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines. The compound's ability to form stable complexes with biological targets enhances its potential as a lead compound in drug discovery .

- Enzyme Inhibition Studies: Interaction studies reveal that this boronic acid can bind effectively to certain enzymes, suggesting its potential use as a therapeutic agent or a tool in biochemical research.

Case Study:

A study highlighted the synthesis of a series of boron-containing heterocycles derived from this compound, demonstrating their efficacy as inhibitors against specific cancer types. The results showed significant reductions in cell viability at low micromolar concentrations, indicating a strong potential for further development into therapeutic agents .

Materials Science

Polymer Chemistry:

- This compound has been explored for its role in synthesizing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity due to the presence of boron and thiophene moieties, which facilitate charge transport .

Table 2: Applications in Materials Science

作用机制

The mechanism of action of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

Substituent Variations on Thiophene Boronic Acids

The electronic and steric effects of substituents significantly impact reactivity. Key examples include:

Key Insight : The methoxycarbonyl group in the target compound provides a compromise between reactivity and stability compared to stronger EWGs (e.g., carboxy) or electron-donating groups (e.g., methyl).

Heterocycle Variations

Thiophene vs. furan or phenyl rings alter conjugation and electronic properties:

Key Insight : Thiophene-based boronic acids generally exhibit slower reaction rates in certain transformations (e.g., 1,4-additions) compared to furan or phenyl derivatives due to sulfur's electron-rich nature .

Positional Isomerism

The boronic acid group's position on the thiophene ring affects steric and electronic interactions:

Key Insight : The 3-position in the target compound may necessitate tailored reaction conditions compared to widely used 2-position isomers.

生物活性

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, have been recognized for their ability to interact with biological targets, including enzymes and receptors, making them valuable in drug design and development. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data tables.

The compound's chemical structure can be represented as follows:

- Linear Formula : C₆H₇BO₄S

- CAS Number : 957062-52-1

Boronic acids typically function by forming reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups. This property is crucial for their role as enzyme inhibitors and modulators. The specific mechanism of action of this compound is still under investigation but is believed to involve interactions with key biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of boronic acids could serve as inhibitors of proteasomes and tyrosine kinases, which are pivotal in cancer cell proliferation and survival .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| This compound | TBD | Proteasome Inhibition |

| Other Boronic Acid Derivatives | 2.6 - 3.9 | CDC42 Inhibition |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. A related study indicated that compounds with similar thiophene structures exhibited significant anti-inflammatory activity comparable to established drugs like Indomethacin .

Antimicrobial Properties

The antimicrobial activity of thiophene-based compounds has been documented extensively. Research indicates that thiophene derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Case Studies

- Inhibition of p38 MAPK : A study investigated the inhibition of p38 MAPK by thiophene derivatives, reporting a Ki value of 0.6 μM for related compounds, indicating potential cardioprotective effects through the suppression of collagen synthesis in cardiac fibroblasts .

- Herbicidal Activity : Research into terthiophene derivatives isolated from plants showed significant herbicidal effects on various species, suggesting that this compound could be explored for agricultural applications .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, and how are they validated?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of thiophene derivatives. For example:

- Step 1 : Start with a thiophene scaffold (e.g., 3-bromothiophene) and introduce the methoxycarbonyl group via esterification under anhydrous conditions (e.g., using methanol and catalytic sulfuric acid) .

- Step 2 : Install the boronic acid moiety via lithium-halogen exchange followed by reaction with trimethyl borate, as described in analogous protocols for thiophen-3-ylboronic acid derivatives .

- Validation : Confirm purity via HPLC (>97% by HPLC, as per industry standards) and structural integrity via NMR (e.g., characteristic peaks for thiophene protons at δ 6.8–7.2 ppm) .

Q. How should researchers characterize this compound to ensure batch consistency?

- Analytical Workflow :

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular ion [M+H] at m/z 214.046 (predicted for CHBOS) .

- FT-IR : Confirm boronic acid B–O stretching (1340–1310 cm) and ester C=O (1720 cm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C under inert gas .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this boronic acid in complex heterocyclic systems?

- Critical Parameters :

- Catalyst : Use Pd(PPh) (1–5 mol%) for electron-deficient aryl halides .

- Base : NaCO in HO/1,2-dimethoxyethane (DME) (3:1 v/v) to balance solubility and reactivity .

- Temperature : 80–100°C under N, with reaction times of 12–24 hours.

- Troubleshooting :

- Low Yield : Replace Pd(PPh) with PdCl(dppf) for sterically hindered substrates.

- Byproduct Formation : Add molecular sieves to sequester water and suppress protodeboronation .

Q. How do storage conditions impact the stability of this compound?

- Stability Data :

- Best Practices : Store under argon in amber vials with desiccants (e.g., silica gel). Avoid exposure to humidity .

Q. How to resolve contradictory data in cross-coupling reactions involving this boronic acid?

- Case Study : Discrepancies in coupling yields with 5-bromo-2-fluoropyridine.

- Hypothesis : Competitive protodeboronation due to acidic protons in the substrate.

- Validation :

- Control Experiment : Replace 5-bromo-2-fluoropyridine with a non-acidic aryl bromide (e.g., 4-bromotoluene). Observe yield improvement (>80% vs. <40%).

- Mitigation : Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。